molecular formula C14H16N2O3S B4224114 ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate

ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate

Cat. No.: B4224114
M. Wt: 292.36 g/mol
InChI Key: CNSKURFJNHRIDZ-UHFFFAOYSA-N
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Description

Ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate typically involves the reaction of ethyl cyanoacetate with appropriate benzothiophene derivatives. One common method involves the use of sodium or potassium cyanide with ethyl chloroacetate, followed by esterification . Another method includes the Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, cobalt (II) acetate tetrahydrate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetate is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-14(18)12(17)16-13-10(7-15)9-5-4-8(2)6-11(9)20-13/h8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKURFJNHRIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate
Reactant of Route 6
ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate

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